
3,3-Dichloro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-1-butene is an organic compound with the molecular formula C4H6Cl2. It is a chlorinated derivative of butene and is characterized by the presence of two chlorine atoms attached to the third carbon of the butene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dichloro-1-butene can be synthesized through the chlorination of 1-butene. The reaction typically involves the addition of chlorine gas to 1-butene in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired position on the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The process is carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen halides, halogens, and other electrophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form different alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: Electrophiles such as hydrogen chloride, bromine, and iodine are used in addition reactions.
Catalysts: Catalysts like palladium, platinum, and nickel are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alcohols, ethers, and amines can be formed.
Addition Products: Addition of hydrogen halides results in the formation of halogenated butenes.
Elimination Products: Elimination reactions can lead to the formation of butadiene or other unsaturated hydrocarbons.
Aplicaciones Científicas De Investigación
3,3-Dichloro-1-butene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Research on its biological activity and potential effects on living organisms is ongoing.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-1-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1-butene: Another chlorinated butene with chlorine atoms at different positions.
1,2-Dichloro-1-butene: A compound with chlorine atoms on adjacent carbons.
3,3-Dichloro-2-butene: A structural isomer with the double bond in a different position.
Uniqueness
3,3-Dichloro-1-butene is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
38585-77-2 |
|---|---|
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
3,3-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3-4(2,5)6/h3H,1H2,2H3 |
Clave InChI |
DKJAIBUVFONHMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






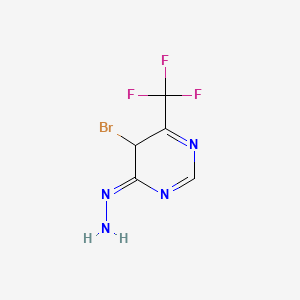
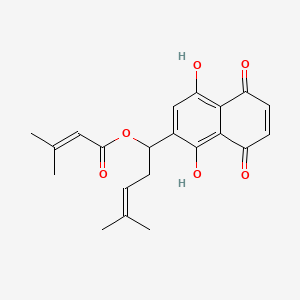
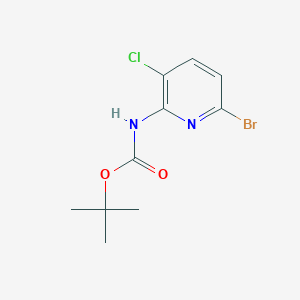
![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)
![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)
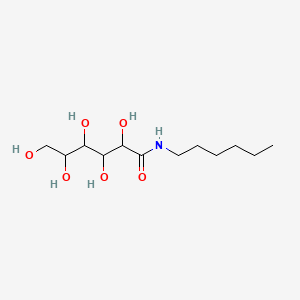


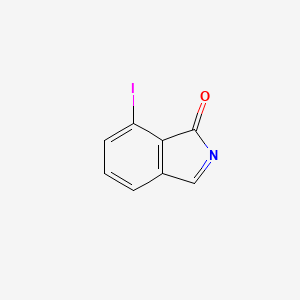
![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)
